molecular formula C10H9F3O B195003 3-[4-(Trifluoromethyl)phenyl]propanal CAS No. 166947-09-7

3-[4-(Trifluoromethyl)phenyl]propanal

Cat. No. B195003
M. Wt: 202.17 g/mol
InChI Key: RAJLHYZMTYVILB-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]propanal, also known as 3-[4-(Trifluoromethyl)phenyl]propionaldehyde or 4-(3-Oxoprop-1-yl)benzotrifluoride, is a chemical compound with the CAS Number: 166947-09-7 . It has a molecular weight of 202.18 . The compound is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The Inchi Code for 3-[4-(Trifluoromethyl)phenyl]propanal is 1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2 . This indicates that the molecule contains a total of 71 bonds, including 31 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

3-[4-(Trifluoromethyl)phenyl]propanal is a liquid at room temperature . It has a melting point of 96 degrees Celsius . The compound has a molecular weight of 202.18 .

Scientific Research Applications

Synthesis and Spectroelectrochemical Properties

  • The compound 3-[4-(Trifluoromethyl)phenyl]propanal has been used in the synthesis of novel phthalocyanines with potential applications in electrochemical technologies. These synthesized compounds exhibit unique electrochemical and spectroelectrochemical properties, making them suitable for various technological applications (Aktaş Kamiloğlu et al., 2018).

DNA Binding and Antioxidant Potential

  • Research shows that derivatives of 3-[4-(Trifluoromethyl)phenyl]propanal, specifically chalcones, demonstrate strong interactions with DNA and possess notable antioxidant potential. These findings are significant for drug discovery, as these interactions and properties are critical for the development of new therapeutic agents (Rasool et al., 2021).

Porphyrin Synthesis

  • In the synthesis of meso-triarylsubporphyrins, 3-[4-(Trifluoromethyl)phenyl]propanal plays a crucial role. These synthesized subporphyrins have unique electronic absorption spectra, showing potential for use in various spectroscopic applications (Takeuchi et al., 2007).

Synthesis of Silylnitrilium Ions

  • The compound has been used in the synthesis of stable silylnitrilium ions, demonstrating significant advancements in the field of organometallic chemistry. These ions have potential applications in various chemical synthesis processes (Bahr & Boudjouk, 1993).

Novel Bioactive Compounds

  • Derivatives of 3-[4-(Trifluoromethyl)phenyl]propanal have been synthesized and evaluated for their potential as bioactive compounds, showing promising results in antibacterial and antifungal activities. This research contributes to the development of new drugs and treatments for various microbial infections (Jha & Ramarao, 2017).

Catalysis and Polymerization

  • In the field of catalysis, this compound has been utilized to create efficient catalysts for producing polymeric materials with ultrahigh molecular weight. These findings are significant for the development of new materials with unique properties (Meier et al., 2003).

Trifluoromethylation Chemistry

  • The compound is also important in the synthesis and study of transition metal trifluoromethyl complexes. These complexes play a critical role in trifluoromethylation reactions, which are fundamental in organic synthesis and pharmaceutical development (Zhang & Bie, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJLHYZMTYVILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616959
Record name 3-[4-(Trifluoromethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenyl]propanal

CAS RN

166947-09-7
Record name 3-[4-(Trifluoromethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Trifluoromethyl)phenyl]propanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In an inert atmosphere, 3-(4-trifluoromethyl-phenyl)-propan-1-ol (1.02 g, 5 mmol) was dissolved in DCM (10 ml) and slowly added to a suspension of PCC (1.61 g, 7.5 mmol) in anhydrous DCM (15 ml). Stirring was continued for 4 h at rt. Anhydrous heptane (10 ml) was added to the reaction mixture followed by filtration over a pad of silicagel (15 g). The filtrate was evaporated to give 850 mg of 3-(4-trifluoromethyl-phenyl)-propionaldehyde. LC-MS: tR=0.94 min; [M+H]+=no ionisation.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.61 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice-cooled orange suspension of pyridinium chlorochromate (3.659 g; 16.896 mmol) in anhydrous DCM (20 ml) was added dropwise a solution of 3-(4-trifluoromethyl-phenyl)-propan-1-ol (2.300 g; 11.264 mmol) in anhydrous DCM (35 ml). The resulting black suspension was allowed to warm-up to rt and was stirred under nitrogen for 3 h. The reaction mixture was directly filtered over silicagel using DCM. After concentration to dryness under reduced pressure, the product 3-(4-trifluoromethyl-phenyl)-propionaldehyde was isolated as a pale yellow oil (1.970 g; 86.5%). LC-MS: tR=0.95 min.; [M+H]+: no ionisation.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.659 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The above 3-(4-trifluoromethylphenyl)propionic acid ethylester 81.0 g (329 mmol) was stirred in toluene 500 ml while the temperature was cooled to −60° C., and a 1.01 M of toluene solution 329 ml (332 mmol) of DIBAL was added dropwise, and the mixture was stirred at −55° C. for 15 minutes. At the same temperature, a saturated ammonium chloride aqueous solution 200 ml was added dropwise to the reactant, and the mixture was heated to room temperature and stirred for 30 minutes. Ether 100 ml was added to the reactant, and the mixture was stirred at room temperature for one hour, and magnesium sulfate was added, and the suspension was filtered with cerite. The filtrate was washed with water, the organic layer was dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: toluene) to obtain 3-(4-trifluoromethylphenyl)propanal 62.5 g (309 mmol). The yield was 93.9% from 3-(4-trifluorophenyl)propionic acid ethylester.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
329 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Sifferlen, R Koberstein, E Cottreel, A Boller… - Bioorganic & medicinal …, 2013 - Elsevier
Synthesis, structure–activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1 - …
Number of citations: 13 www.sciencedirect.com
T Zarganes-Tzitzikas, A Yazbak… - … Multiple Bond‐Forming …, 2015 - books.google.com
Multiple bond-forming transformations (MBFTs) involving multicomponent reactions (MCRs) can be defined as processes in which three or more reactants introduced simultaneously …
Number of citations: 4 books.google.com
T Li, Q Zhou, F Meng, W Cui, Q Li… - European Journal of …, 2023 - Wiley Online Library
This review summarizes the recent progress of organocatalytic and biocatalytic asymmetric reductive amination (ARA), a challenging but important topic for drug discovery and the …
K Hiesinger, JS Kramer, S Beyer, T Eckes… - Journal of Medicinal …, 2020 - ACS Publications
Inhibition of multiple enzymes of the arachidonic acid cascade leads to synergistic anti-inflammatory effects. Merging of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) …
Number of citations: 14 pubs.acs.org
N Hayama, T Azuma, Y Kobayashi… - Chemical and …, 2016 - jstage.jst.go.jp
The first intermolecular asymmetric Michael addition of nitrogen-nucleophiles to α, β-unsaturated carboxylic acids was achieved through a new type of arylboronic acid equipped with …
Number of citations: 39 www.jstage.jst.go.jp
H Huang - 2018 - digitalrepository.unm.edu
Abstract Development of sustainable synthetic technologies for molecular construction is an important but formidably challenging task in modern organic synthesis. Aldehyde synthesis …
Number of citations: 0 digitalrepository.unm.edu
T Zarganes–Tzitzikas, A Yazbak… - … reactions and their use in …, 2016 - research.rug.nl
Multicomponent reactions (MCRs) can be defined as processes in which three or more reactants introduced simultaneously are combined through covalent bonds to form a single …
Number of citations: 0 research.rug.nl
AM Phelps - 2015 - search.proquest.com
Controlling the outcome of transition metal-catalyzed group transfer reactions represents a powerful strategy for assembling complex synthesis targets. Herein, we describe two such …
Number of citations: 0 search.proquest.com
RJ Scamp - 2017 - search.proquest.com
Carbon-nitrogen bonds are common to many classes of natural products and bioactive compounds. As such, efficient methods to construct nitrogenated organic scaffolds are in constant …
Number of citations: 2 search.proquest.com

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